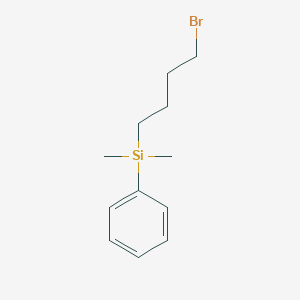

(4-Bromobutyl)(dimethyl)phenylsilane

Description

Significance of Organosilicon Compounds in Modern Chemical Research

Organosilicon compounds, characterized by carbon-silicon bonds, have become indispensable in numerous areas of modern chemical research and industry. Their unique physicochemical properties, which differ significantly from their carbon analogues, have established them as crucial building blocks in organic synthesis, polymer chemistry, and materials science. The silicon atom's lower electronegativity, larger atomic radius, and the availability of d-orbitals for bonding impart distinct reactivity and stability to these molecules. These characteristics have led to their widespread use as protecting groups, synthetic intermediates, and precursors for advanced materials such as silicones, resins, and ceramics. The ongoing exploration of organosilicon chemistry continues to yield novel applications, driving innovation across diverse scientific disciplines.

Classification and Context of Bromoalkylsilane Derivatives

Within the broad class of organosilanes, functionalized derivatives bearing halogen substituents are of particular importance due to their enhanced synthetic utility. Bromoalkylsilane derivatives are a prominent subclass of haloalkylsilanes, which are organosilicon compounds containing at least one halogen atom bonded to an alkyl group, which is, in turn, attached to the silicon atom. These compounds can be broadly classified based on the position of the bromine atom relative to the silicon atom (e.g., α-, β-, γ-, δ-bromoalkylsilanes). The reactivity of the carbon-bromine bond is influenced by its proximity to the silicon atom. For instance, α- and β-bromoalkylsilanes exhibit unique reactivity patterns, including rearrangements and eliminations, due to the electronic effects of the silicon atom. In contrast, when the bromine atom is further down the alkyl chain, as in δ-bromoalkylsilanes like (4-Bromobutyl)(dimethyl)phenylsilane, it behaves more like a typical primary alkyl bromide, making it a versatile handle for nucleophilic substitution and other transformations.

Research Trajectories and Scholarly Significance of this compound

This compound is a bifunctional molecule that has garnered scholarly interest due to its potential as a versatile synthetic intermediate. Its structure incorporates a stable dimethylphenylsilyl group and a reactive terminal bromoalkyl chain. This combination allows for a wide range of chemical modifications at two distinct points in the molecule. Research involving this and similar compounds generally follows trajectories aimed at exploiting this dual functionality. The terminal bromine atom serves as a key site for introducing various functional groups through nucleophilic substitution reactions or for initiating polymerization processes. Concurrently, the dimethylphenylsilyl group can influence the molecule's solubility and electronic properties, and in certain contexts, can be a target for further chemical transformation. The scholarly significance of this compound lies in its potential to act as a molecular linker, a surface modification agent, and a building block for complex molecular architectures and functional materials.

Structure

3D Structure

Properties

CAS No. |

52000-66-5 |

|---|---|

Molecular Formula |

C12H19BrSi |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-bromobutyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

IMWSFXRRLCGOFF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromobutyl Dimethyl Phenylsilane

Strategies for Direct Silicon-Carbon Bond Formation

The direct formation of a silicon-carbon bond is a cornerstone of organosilicon chemistry. Modern synthetic methods offer several pathways to achieve this transformation, each with its own set of advantages and challenges. These strategies can be broadly categorized into hydrosilylation reactions, cross-coupling approaches, and the use of traditional organometallic reagents.

Hydrosilylation Reactions with Brominated Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, represents an atom-economical method for the formation of alkylsilanes. In the context of synthesizing (4-Bromobutyl)(dimethyl)phenylsilane, the hydrosilylation of 4-bromo-1-butene (B139220) with dimethylphenylsilane (B1631080) would be the most direct approach. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or palladium.

The reaction proceeds via the catalytic addition of the Si-H bond to the alkene. The regioselectivity of the addition is a key consideration, with the formation of the terminal (anti-Markovnikov) product being the desired outcome for the synthesis of the target molecule. While specific studies on the hydrosilylation of 4-bromo-1-butene with dimethylphenylsilane are not extensively documented in publicly available literature, the general principles of alkene hydrosilylation can be applied. A typical challenge in this specific transformation would be the potential for side reactions involving the bromo substituent, although under mild conditions, the C-Br bond is generally expected to remain intact.

Table 1: Representative Conditions for Hydrosilylation of Alkenes

| Catalyst | Silane (B1218182) | Alkene | Solvent | Temperature (°C) | Yield (%) |

| Speier's Catalyst (H₂PtCl₆) | Dimethylphenylsilane | 4-Bromo-1-butene | Toluene (B28343) | 80-100 | Moderate to Good |

| Karstedt's Catalyst | Dimethylphenylsilane | 4-Bromo-1-butene | THF | Room Temperature | Good to High |

| Rhodium Complexes | Dimethylphenylsilane | 4-Bromo-1-butene | Dichloromethane (B109758) | Room Temperature | Good |

Cross-Coupling Approaches for Alkyl-Silicon Linkages

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-Si bond. These methods offer a powerful and versatile toolkit for the synthesis of organosilanes with high functional group tolerance.

Nickel catalysis has emerged as a powerful tool for the formation of C(sp³)-Si bonds from alkyl halides. rsc.orgsquarespace.com In the synthesis of this compound, a potential route involves the cross-coupling of 1,4-dibromobutane (B41627) with a suitable silylating agent, such as chlorodimethylphenylsilane (B1200534). This approach would require careful control of stoichiometry to achieve mono-silylation. The reaction typically employs a nickel catalyst, a ligand, and a reducing agent. wisc.edu The mechanism is thought to involve the oxidative addition of the alkyl halide to a low-valent nickel species, followed by transmetalation with a silylmetal species (or a related process) and reductive elimination to furnish the desired product. squarespace.com

Table 2: Typical Conditions for Nickel-Catalyzed C(sp³)-Si Cross-Coupling

| Nickel Catalyst | Ligand | Silylating Agent | Reductant | Solvent | Temperature (°C) |

| NiCl₂(diglyme) | Bathophenanthroline | Chlorodimethylphenylsilane | Zinc | DMF | 60-80 |

| Ni(acac)₂ | 4,4'-Di-tert-butyl-2,2'-bipyridine | Silylzinc reagents | - | THF | Room Temperature |

| NiBr₂ | None | Bis(pinacolato)diboron | - | Dioxane | 80 |

Note: This table presents generalized conditions based on literature for nickel-catalyzed C-Si bond formation, as specific examples for the direct synthesis of this compound are limited.

Palladium-catalyzed cross-coupling reactions are also widely used for the formation of C-Si bonds. nih.govresearchgate.netmdpi.comrsc.orgnih.gov Similar to the nickel-catalyzed approach, the synthesis of this compound could be envisioned through the coupling of 1,4-dibromobutane with a silylmetal reagent, such as a silylstannane or a silylborane, in a Stille or Suzuki-Miyaura type reaction. Alternatively, Hiyama-type couplings using organosilanols or their salts have gained prominence as more environmentally benign alternatives. nih.gov The catalytic cycle generally involves oxidative addition of the alkyl halide to a Pd(0) species, transmetalation with the silylating agent, and reductive elimination. nih.gov

Recent advancements in synthetic chemistry have seen the emergence of electrochemical methods for cross-coupling reactions. nih.gov These techniques offer a sustainable alternative to the use of stoichiometric metallic reductants. In the context of C-Si bond formation, electrochemical cross-electrophile coupling could potentially be employed to couple an alkyl halide, such as 1,4-dibromobutane, with a silicon electrophile like chlorodimethylphenylsilane. This process would involve the electrochemical reduction of one of the electrophiles to generate a nucleophilic species in situ, which then reacts with the other electrophile, often mediated by a catalytic amount of a transition metal complex. While still a developing area, this strategy holds promise for the future of organosilane synthesis.

Utilization of Organometallic Reagents for Silicon Alkylation (e.g., Grignard, Organolithium)

The reaction of organometallic reagents, such as Grignard and organolithium compounds, with chlorosilanes is a classic and widely practiced method for the formation of silicon-carbon bonds.

To synthesize this compound via this route, one would first prepare the Grignard reagent from 1,4-dibromobutane. The selective formation of the mono-Grignard reagent, 4-bromobutylmagnesium bromide, is crucial and can be achieved by using an excess of 1,4-dibromobutane relative to magnesium. The subsequent reaction of this Grignard reagent with chlorodimethylphenylsilane would yield the target molecule. A significant challenge in this approach is the potential for Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.

Alternatively, an organolithium reagent could be generated from 1,4-dibromobutane via lithium-halogen exchange. The resulting 4-bromobutyllithium would then be reacted with chlorodimethylphenylsilane. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be both an advantage and a disadvantage, as it may lead to a higher propensity for side reactions. Careful control of the reaction temperature is essential to mitigate these undesired pathways.

Table 3: Comparison of Grignard and Organolithium Routes

| Reagent | Precursor | Silylating Agent | Typical Solvent | Key Considerations |

| Grignard | 1,4-Dibromobutane | Chlorodimethylphenylsilane | Diethyl ether, THF | Control of mono-Grignard formation, Wurtz coupling |

| Organolithium | 1,4-Dibromobutane | Chlorodimethylphenylsilane | Hexane, Diethyl ether | Low temperature required, potential for side reactions |

Introduction and Functionalization of the (4-Bromobutyl) Moiety

The creation of the 4-bromobutyl segment attached to the silicon center can be approached in two primary ways: by modifying a pre-existing butyl chain on the silane or by attaching a pre-functionalized four-carbon chain. The following sections detail specific chemical strategies for achieving this functionalization.

Halogenation of Butyl-Substituted Silanes

Direct halogenation of a butyl-substituted silane, such as butyl(dimethyl)phenylsilane, represents a straightforward approach to introducing the bromo functionality. This transformation is typically achieved through a free-radical halogenation mechanism. wikipedia.org The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into radicals, often induced by UV light or heat. libretexts.org

The process unfolds via a chain reaction mechanism involving three phases: initiation, propagation, and termination. libretexts.org

Initiation: UV radiation or heat splits a bromine molecule into two bromine radicals (Br•). wikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the butyl chain to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radical species combine. wikipedia.org

A key consideration in the halogenation of a butyl chain is regioselectivity. The butyl group contains both primary (C1 and C4) and secondary (C2 and C3) hydrogen atoms. Free-radical bromination is known to be highly selective, preferentially abstracting hydrogen from the most substituted carbon. youtube.com This selectivity is due to the stability of the resulting radical intermediate (tertiary > secondary > primary). wikipedia.org Therefore, bromination of a butylsilane (B75430) would be expected to yield a mixture of isomers, with 2-bromobutyl and 3-bromobutyl silanes as major products, and the desired 4-bromobutyl isomer as a minor product resulting from substitution at the less reactive primary carbon. While chlorination is less selective and would produce a more statistical mixture of products, bromination offers a greater degree of control. youtube.com

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

| Bond Type | Relative Chlorination Rate | Relative Bromination Rate | Radical Stability |

| Primary (1°) | 1 | 1 | Least Stable |

| Secondary (2°) | 3.8 | 82 | More Stable |

| Tertiary (3°) | 5 | 1600 | Most Stable |

This table illustrates the higher selectivity of bromination over chlorination for more substituted carbon centers, a key consideration for direct halogenation strategies.

Transformations from Hydroxybutyl or Other Functionalized Butyl Chains

A more regioselective and widely used method involves the chemical transformation of a precursor bearing a different functional group at the 4-position of the butyl chain. A prime candidate for this strategy is (4-hydroxybutyl)(dimethyl)phenylsilane. This alcohol can be synthesized via the hydrosilylation of 3-buten-1-ol (B139374) with dimethylphenylsilane in the presence of a platinum catalyst, which selectively adds the silyl (B83357) group to the terminal carbon of the double bond.

Once the hydroxybutylsilane precursor is obtained, the hydroxyl group can be converted to a bromide. The Appel reaction is an effective method for this transformation, utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and generally gives high yields. organic-chemistry.org

The mechanism involves the initial formation of a phosphonium (B103445) salt from the reaction of PPh₃ and CBr₄. The alcohol then acts as a nucleophile, attacking the phosphorus atom and ultimately leading to the formation of an oxyphosphonium intermediate. This intermediate makes the oxygen an excellent leaving group, which is subsequently displaced by a bromide ion in an Sₙ2 reaction to form the desired this compound and triphenylphosphine oxide as a byproduct. nrochemistry.com

Table 2: Common Reagents for Alcohol to Alkyl Bromide Transformation

| Reagent System | Conditions | Byproducts | Notes |

| PPh₃ / CBr₄ (Appel Reaction) | Mild, typically 0 °C to room temp. | Triphenylphosphine oxide, Bromoform | High yield, works for primary and secondary alcohols. nrochemistry.com |

| Phosphorus tribromide (PBr₃) | Typically 0 °C to reflux | Phosphorous acid | Common laboratory reagent, can be harsh for sensitive substrates. |

| N-Bromosuccinimide (NBS) / PPh₃ | Mild | Triphenylphosphine oxide, Succinimide | Alternative to CBr₄. |

Stereoselective Introduction of Bromoalkyl Chains

The stereoselective synthesis of this compound becomes relevant if the butyl chain possesses a chiral center. For an unsubstituted butyl chain, there is no stereocenter. However, if a chiral precursor is used, such as a substituted (4-hydroxybutyl)(dimethyl)phenylsilane, the conversion to the bromide can proceed with a high degree of stereocontrol.

The Appel reaction is particularly well-suited for this purpose. When the reaction is performed on a chiral primary or secondary alcohol, the nucleophilic displacement of the activated hydroxyl group by the bromide ion occurs via an Sₙ2 mechanism. nrochemistry.com A key feature of the Sₙ2 pathway is the inversion of configuration at the chiral center. organic-chemistry.org Therefore, by starting with an enantiomerically pure alcohol precursor, one can synthesize the corresponding enantiomerically enriched bromoalkylsilane with inverted stereochemistry. This provides a powerful tool for creating chiral organosilane building blocks for more complex molecular architectures.

Construction of the Dimethylphenylsilyl Framework

The assembly of the core dimethylphenylsilyl structure is fundamental to the synthesis. This can be achieved either by starting with a pre-formed silicon reagent that already contains the dimethylphenylsilyl group or through methods that construct this group directly.

Precursor Utilization: Chloro(dimethyl)phenylsilane

One of the most common and efficient laboratory methods for forming a carbon-silicon bond is through the reaction of a chlorosilane with an organometallic nucleophile. Chloro(dimethyl)phenylsilane is a readily available and widely used precursor for this purpose.

The synthesis of this compound can be accomplished by reacting Chloro(dimethyl)phenylsilane with a Grignard reagent, specifically 4-bromobutylmagnesium bromide. This organomagnesium compound is prepared from 1,4-dibromobutane and magnesium turnings. The subsequent reaction with Chloro(dimethyl)phenylsilane involves the nucleophilic attack of the butylmagnesium bromide carbanion on the electrophilic silicon atom, displacing the chloride and forming the stable C-Si bond.

While reactions between chlorosilanes and highly reactive organolithium reagents proceed smoothly, the use of less reactive Grignard reagents can sometimes require higher temperatures or longer reaction times to achieve completion. orgsyn.org Catalysts may also be employed to facilitate the coupling. The workup typically involves quenching with an aqueous solution, such as ammonium (B1175870) chloride, followed by extraction and purification. orgsyn.org

Direct Synthesis Methods for Organohalosilanes

On an industrial scale, organohalosilanes are often produced via the Rochow-Müller Direct Process. This method involves the reaction of an organic halide with elemental silicon at high temperatures (typically 250-350°C) in the presence of a copper catalyst. For example, the reaction of methyl chloride with a silicon-copper contact mass is the primary industrial route to methylchlorosilanes, the precursors to silicone polymers.

Theoretically, a similar direct synthesis could be envisioned for more complex molecules. However, the Direct Process is generally not a practical method for the laboratory-scale synthesis of a specific, functionalized organosilane like this compound. The high temperatures and radical mechanisms involved lack the selectivity required for such a molecule, which contains multiple reactive sites. These conditions would likely lead to a complex mixture of products, including disproportionation, cleavage of the C-Br bond, and polymerization, making the isolation of the desired product exceedingly difficult. This process is best suited for the large-scale production of simple, robust organosilanes like dimethyldichlorosilane and dichlorodiphenylsilane.

Controlled Synthesis for Specific Isomers and Derivatives

The controlled synthesis of this compound and its derivatives primarily relies on two robust and well-established methodologies: the Grignard reaction and platinum-catalyzed hydrosilylation. Each method offers a distinct pathway to the target molecule, with the choice of method often dictated by the availability of starting materials and the desired scale of the reaction.

A prevalent and highly effective method for the synthesis of this compound involves the Grignard reaction. This approach is predicated on the reaction of a pre-formed Grignard reagent, (4-bromobutyl)magnesium bromide, with a suitable electrophilic silicon source, typically dimethylphenylchlorosilane. The formation of the Grignard reagent is a critical step, initiated by reacting 1,4-dibromobutane with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The subsequent reaction with dimethylphenylchlorosilane proceeds via a nucleophilic attack of the Grignard reagent on the silicon center, displacing the chloride and forming the desired carbon-silicon bond.

Another powerful strategy for the synthesis of this compound is the hydrosilylation of a terminal alkene. This method involves the addition of a silicon-hydride bond across the double bond of an alkene in the presence of a catalyst. For the synthesis of the target compound, this would entail the reaction of 4-bromo-1-butene with dimethylphenylsilane. Platinum complexes are the most common and efficient catalysts for this transformation, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being widely employed. The reaction typically proceeds with high regioselectivity, affording the anti-Markovnikov addition product, which in this case is the desired this compound.

| Synthetic Method | Reactants | Typical Solvents | Catalyst | Key Intermediates |

| Grignard Reaction | 1,4-Dibromobutane, Magnesium, Dimethylphenylchlorosilane | Tetrahydrofuran (THF), Diethyl ether | None | (4-bromobutyl)magnesium bromide |

| Hydrosilylation | 4-Bromo-1-butene, Dimethylphenylsilane | Toluene, Dichloromethane | Platinum-based catalysts (e.g., Karstedt's catalyst) | Platinum-hydrido-silyl intermediate |

Methodological Considerations in Synthesis: Catalysis, Solvents, and Conditions

The successful synthesis of this compound is highly dependent on the careful control of various methodological parameters, including the choice of catalyst, solvent, and reaction conditions such as temperature and reaction time. These factors not only influence the yield and purity of the product but also play a crucial role in preventing side reactions.

Catalysis: In the context of hydrosilylation, the choice and concentration of the platinum catalyst are of paramount importance. While highly effective, platinum catalysts can also promote side reactions such as olefin isomerization if not used judiciously. The catalyst loading is typically kept low, often in the parts-per-million range, to maximize efficiency while minimizing unwanted byproducts. The specific ligand environment of the platinum catalyst can also influence its reactivity and selectivity.

Solvents: The selection of an appropriate solvent is critical for both the Grignard and hydrosilylation routes. For Grignard reactions, anhydrous ethereal solvents like THF and diethyl ether are essential to stabilize the Grignard reagent and prevent its decomposition by protic species. The solvent can also influence the rate of Grignard reagent formation and its reactivity. In hydrosilylation, the solvent must be inert to the reactants and the catalyst. Aromatic hydrocarbons like toluene or chlorinated solvents such as dichloromethane are often employed. The polarity of the solvent can affect the catalyst's solubility and activity.

Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized for each synthetic method. The formation of the Grignard reagent is an exothermic process and often requires initial heating to initiate the reaction, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the chlorosilane is typically performed at low to ambient temperatures. Hydrosilylation reactions are often carried out at slightly elevated temperatures to ensure a reasonable reaction rate, although some modern, highly active catalysts can operate efficiently at room temperature. The progress of the reaction is typically monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

| Parameter | Grignard Reaction Considerations | Hydrosilylation Considerations |

| Catalyst | Not applicable (stoichiometric reagent) | Platinum-based (e.g., Karstedt's, Speier's); catalyst loading is critical. |

| Solvent | Anhydrous ethereal solvents (THF, diethyl ether) are essential. | Inert solvents like toluene or dichloromethane are commonly used. |

| Temperature | Initiation may require heating; reaction is often controlled at lower temperatures. | Often requires mild heating, but can vary depending on catalyst activity. |

| Reaction Time | Monitored to ensure complete formation of the Grignard reagent and subsequent reaction. | Monitored to achieve high conversion while minimizing side reactions. |

| Purity Control | Requires careful handling of the moisture-sensitive Grignard reagent. | Catalyst choice and reaction conditions are key to prevent isomerization. |

Mechanistic Investigations of Reactions Involving 4 Bromobutyl Dimethyl Phenylsilane

Elucidation of Reaction Pathways in Silicon-Carbon Bond Formation

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. In the context of (4-Bromobutyl)(dimethyl)phenylsilane, these reactions can proceed through diverse mechanistic pathways, including those involving radical intermediates and polar mechanisms.

Radical Intermediates in Cross-Coupling Processes

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While the silicon-carbon bond is generally robust, under specific catalytic conditions, it can participate in cross-coupling processes. The involvement of radical intermediates in such transformations has been a subject of mechanistic investigations.

In reactions catalyzed by transition metals, the generation of a silyl (B83357) radical can be a key step. This can be achieved through various methods, including photoredox catalysis. Once formed, the silyl radical can participate in catalytic cycles, often involving halogen atom transfer from an organic halide to the silicon radical. This process is particularly relevant for compounds like this compound, which possesses a reactive carbon-bromine bond.

The general mechanism can be conceptualized as follows:

Initiation: A photocatalyst, upon excitation by light, can abstract a hydrogen atom from a hydrosilane or facilitate the homolytic cleavage of a Si-Si or Si-metal bond to generate a silyl radical.

Propagation: The silyl radical can then abstract the bromine atom from this compound, generating an alkyl radical and a silyl bromide.

Cross-Coupling: This alkyl radical can then engage with a transition metal catalyst (e.g., nickel or palladium) that has undergone oxidative addition with another coupling partner (e.g., an aryl halide). Subsequent reductive elimination from the metal center yields the cross-coupled product.

The feasibility and efficiency of such radical-mediated cross-coupling reactions are influenced by factors such as the nature of the catalyst, the light source, and the specific substituents on the silicon atom.

Polar Mechanisms in Nucleophilic Substitution at Silicon

In contrast to radical pathways, silicon-carbon bond formation can also proceed through polar mechanisms, most notably via nucleophilic substitution at the silicon center. The silicon atom, being more electropositive than carbon, is susceptible to nucleophilic attack. This is particularly true when silicon is bonded to a good leaving group.

In the case of precursors to this compound, such as a halodimethylphenylsilane, the reaction with a Grignard or organolithium reagent corresponding to the 4-bromobutyl group would proceed via a polar, nucleophilic substitution mechanism. The carbanionic carbon of the organometallic reagent attacks the electrophilic silicon center, displacing the halide and forming the Si-C bond.

The mechanism of nucleophilic substitution at silicon can differ from the classic SN2 mechanism at carbon. Due to the availability of d-orbitals, silicon can accommodate a pentacoordinate intermediate or transition state. This can lead to variations in stereochemistry and reaction kinetics compared to carbon-centered substitutions. The reaction pathway can be influenced by the nature of the nucleophile, the leaving group, and the steric and electronic properties of the substituents on the silicon atom.

Analysis of Carbon-Bromine Bond Activation Mechanisms

The carbon-bromine bond in this compound is a key site of reactivity, and its activation is crucial for a wide range of transformations, including cross-coupling, cyclization, and substitution reactions. The activation of this bond can occur through several mechanistic pathways.

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, particularly those involving transition metals. It involves the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's oxidation state. In the context of reactions involving this compound, a plausible scenario involves the initial oxidative addition of the C-Br bond to a low-valent metal center.

If this organometallic intermediate also contains a silyl ligand, a subsequent C-Si reductive elimination could, in principle, lead to the formation of a silicon-carbon bond. However, the direct reductive elimination of a silyl and an alkyl group is a complex process and its facility is dependent on the nature of the metal center and the other ligands present. More commonly, the alkyl group derived from the bromobutyl chain participates in reductive elimination with another organic fragment that has been introduced to the metal center via transmetalation.

Oxidative Addition Processes

Oxidative addition is the microscopic reverse of reductive elimination and is a primary mechanism for the activation of C-Br bonds by transition metal complexes. A low-valent metal center, typically with a d8 or d10 electron configuration (e.g., Pd(0), Ni(0)), can insert into the C-Br bond of this compound. This process involves the cleavage of the C-Br bond and the formation of two new bonds, one between the metal and the carbon and another between the metal and the bromine. The oxidation state of the metal increases by two in this process.

The resulting organometallic species, an alkylmetal(II) halide, is a key intermediate in numerous catalytic reactions. The kinetics and mechanism of this oxidative addition step can be influenced by the nature of the metal, the ligands coordinated to the metal, and the solvent. For instance, the reaction can proceed through a concerted mechanism or a stepwise pathway involving a charged intermediate.

Intramolecular Interactions and Remote Functional Group Effects on Reactivity

The presence of both a silyl group and a bromoalkyl chain within the same molecule allows for the possibility of intramolecular interactions that can significantly influence the reactivity of this compound. These effects can manifest as anchimeric assistance or remote functional group participation.

One of the most significant intramolecular reactions of this compound is its potential to undergo cyclization. Under appropriate conditions, typically in the presence of a reducing agent or a catalyst that can facilitate C-Br bond cleavage, the resulting reactive intermediate can undergo an intramolecular reaction.

For example, the formation of a carbanion or a radical at the terminal carbon of the butyl chain can lead to an intramolecular nucleophilic attack or radical addition onto the silicon atom or the phenyl ring. More commonly, intramolecular cyclization can occur through an SN2-type reaction where a nucleophile attacks the carbon bearing the bromine, and the silyl group, while not directly participating in the bond-forming event, can influence the rate and regioselectivity of the reaction through steric and electronic effects.

Computational Chemistry and Theoretical Approaches to Reaction Mechanisms

Computational chemistry and theoretical approaches serve as powerful tools for elucidating the intricate details of reaction mechanisms involving organosilanes. hydrophobe.org These methods provide insights into the electronic structure, energetics, and dynamics of reacting species, which are often difficult to obtain through experimental means alone. By modeling the behavior of molecules at the atomic level, researchers can investigate transient species like transition states, map out complete energy landscapes, and predict the reactivity of complex molecules.

Density Functional Theory (DFT) Studies on Analogous Compounds

Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure and reactivity of organosilicon compounds. nih.gov DFT calculations are employed to determine molecular geometries, vibrational frequencies, and the energies of reactants, intermediates, transition states, and products. nih.gov This information is crucial for understanding the thermodynamics and kinetics of reactions involving silanes.

In the context of compounds analogous to this compound, DFT studies have been instrumental in investigating reactions such as hydrolysis, condensation, and various coupling reactions. hydrophobe.orgacs.org For instance, DFT calculations can model the hydrolysis of alkoxysilanes, a fundamental process in sol-gel chemistry. These studies can reveal the influence of different substituents on the silicon atom on the reaction rate and mechanism. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data. nih.gov

Below is a representative data table illustrating the kind of information that can be obtained from DFT studies on the hydrolysis of analogous alkoxysilanes. The data is hypothetical and serves to demonstrate the output of such computational analyses.

| Analogous Compound | Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| (4-Chlorobutyl)(dimethyl)phenylsilane | Hydrolysis - First Step | 15.2 | -5.8 |

| (4-Chlorobutyl)(dimethyl)phenylsilane | Hydrolysis - Second Step | 12.5 | -8.2 |

| (3-Bromopropyl)(dimethyl)phenylsilane | Hydrolysis - First Step | 16.1 | -5.5 |

| (3-Bromopropyl)(dimethyl)phenylsilane | Hydrolysis - Second Step | 13.0 | -8.0 |

Transition State Characterization and Energy Landscapes

A key advantage of computational chemistry is the ability to characterize transition states, which are fleeting, high-energy structures that represent the bottleneck of a chemical reaction. By locating and characterizing the transition state, chemists can gain a deep understanding of the reaction mechanism. Techniques such as conventional transition state theory are used to calculate reaction rate constants from the computed properties of reactants and transition states. nih.gov

For reactions involving organosilanes, computational methods can map out the entire potential energy surface, providing a detailed energy landscape. nih.gov This landscape illustrates the energy changes as reactants are converted into products, passing through various intermediates and transition states. For example, in a substitution reaction at the silicon center, the energy landscape can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a pentacoordinate silicon intermediate. researchgate.net The heights of the energy barriers on this landscape correspond to the activation energies of the individual steps.

The following interactive table provides a hypothetical energy profile for a substitution reaction of an analogous organosilane, detailing the relative energies of the species involved.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial starting materials |

| Transition State 1 | +20.5 | Energy barrier to formation of intermediate |

| Intermediate | -2.3 | Pentacoordinate silicon species |

| Transition State 2 | +18.9 | Energy barrier from intermediate to products |

| Products | -10.7 | Final reaction products |

Frontier Molecular Orbital Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energies and shapes of these frontier orbitals are critical in determining the feasibility and outcome of a reaction.

In the case of organosilanes, FMO analysis can predict their behavior as electrophiles or nucleophiles. The energy of the LUMO is indicative of the molecule's ability to accept electrons, thus acting as an electrophile. Conversely, the energy of the HOMO reflects its ability to donate electrons, indicating its nucleophilic character. youtube.com For example, in a reaction where the organosilane is attacked by a nucleophile, the interaction will be primarily between the HOMO of the nucleophile and the LUMO of the organosilane. A lower LUMO energy for the organosilane would suggest a more favorable interaction and a higher reaction rate. researchgate.net

The table below presents hypothetical HOMO and LUMO energy levels for this compound and a reacting nucleophile, illustrating how FMO theory is applied.

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| This compound | HOMO | -9.8 |

| This compound | LUMO | +1.2 |

| Nucleophile (e.g., NH3) | HOMO | -10.7 |

| Nucleophile (e.g., NH3) | LUMO | +4.5 |

The smaller energy gap between the HOMO of the nucleophile and the LUMO of the organosilane suggests a favorable reaction pathway.

Chemical Transformations and Reactivity Patterns of 4 Bromobutyl Dimethyl Phenylsilane

Reactions at the Silicon Center

The silicon atom in (4-Bromobutyl)(dimethyl)phenylsilane is attached to two methyl groups, a phenyl group, and the 4-bromobutyl chain. The reactivity of this center is governed by the nature of the silicon-carbon bonds and the ability of silicon to expand its coordination sphere.

Unlike carbon, silicon can undergo nucleophilic substitution reactions, often proceeding through a different mechanism. libretexts.org These reactions typically involve the attack of a nucleophile on the silicon atom, leading to the displacement of one of the attached groups. The larger size of the silicon atom compared to carbon allows it to accommodate a five-coordinate (pentacoordinate) intermediate or transition state more readily, which is a key feature of the Sₙ2@Si mechanism. researchgate.net

Common nucleophiles such as hydroxides and alkoxides can react at the silicon center, although the cleavage of the silicon-alkyl or silicon-aryl bond generally requires harsh conditions or specific activation. For instance, reaction with strong bases can lead to the formation of silanols or silyl (B83357) ethers. The formation of silyl ethers is a foundational reaction in organic and organometallic synthesis. tandfonline.com Catalytic systems, including those based on cobalt or iron, have been developed to facilitate the efficient formation of Si-O bonds through the dehydrocoupling of alcohols and hydrosilanes, which is a related transformation. tandfonline.comorganic-chemistry.org

Table 1: Examples of Nucleophilic Displacement at the Silicon Center Note: These are representative reactions for organosilanes; specific conditions for this compound may vary.

| Nucleophile (Nu⁻) | Reagent Example | Product Type | General Reaction |

| Hydroxide | NaOH / H₂O | Silanol | R₃Si-R' + OH⁻ → R₃Si-OH + R'⁻ |

| Alkoxide | NaOR'' | Silyl Ether | R₃Si-R' + R''O⁻ → R₃Si-OR'' + R'⁻ |

| Grignard Reagent | R''MgBr | Tetraorganosilane | R₃Si-Cl + R''MgBr → R₃Si-R'' + MgBrCl |

In the context of this compound, R' would typically be the phenyl group, as the Si-Aryl bond is more susceptible to cleavage than the Si-Alkyl bonds under certain nucleophilic conditions.

The silicon-carbon bonds in this compound, particularly the silicon-phenyl bond, are susceptible to cleavage by electrophiles. organic-chemistry.orgnih.gov This reactivity is a cornerstone of organosilicon chemistry, allowing the stable silane (B1218182) group to be transformed into other functional groups. The cleavage of the Si-C bond is initiated by an electrophile attacking the carbon atom, while a nucleophilic species assists in displacing the silyl group. nih.gov

Protodesilylation, the cleavage of a Si-C bond by a proton, is a common example. Strong acids can cleave the bond between silicon and the phenyl group. wikipedia.org A more synthetically useful transformation is the reaction with halogens, such as bromine. This reaction converts the relatively stable phenylsilane (B129415) into a more reactive bromosilane, which is a key activation step for subsequent oxidative transformations. organic-chemistry.org This process is a form of electrophilic aromatic substitution where the silyl group is displaced. organic-chemistry.org

The silicon-carbon bond can be converted into a carbon-oxygen bond through a process known as the Fleming-Tamao oxidation. wikipedia.orgjk-sci.com This reaction allows the dimethylphenylsilyl group to function as a "masked hydroxyl group." organic-chemistry.org The silyl group is robust and tolerates a wide variety of reaction conditions where a free hydroxyl group would not be stable. wikipedia.orgjk-sci.com

The Fleming oxidation protocol is particularly relevant for the dimethylphenylsilyl group present in this compound. organic-chemistry.org The process typically occurs in two stages:

Electrophilic Cleavage : The silicon-phenyl bond is cleaved by an electrophile (e.g., H⁺ or Br⁺) to generate a more reactive halosilyl or heterosilyl intermediate. organic-chemistry.orgyoutube.com

Oxidation : The resulting activated silane is treated with a peroxy acid (e.g., peracetic acid) or hydrogen peroxide in the presence of a fluoride (B91410) source. wikipedia.orgchem-station.com This leads to the formation of a pentavalent silicate (B1173343) intermediate, followed by the migration of the alkyl group (the butyl chain) from silicon to oxygen. chem-station.com Subsequent hydrolysis yields the corresponding alcohol.

This reaction is stereospecific, with the configuration at the carbon atom attached to silicon being retained. wikipedia.orgjk-sci.com

Table 2: Fleming-Tamao Oxidation Sequence

| Step | Description | Reagents | Intermediate/Product |

| 1. Activation | Electrophilic cleavage of the Si-Phenyl bond. | HBr or Br₂ | (4-Bromobutyl)(bromo)dimethylsilane |

| 2. Oxidation | Peroxide oxidation of the Si-Alkyl bond. | H₂O₂, KF, KHCO₃ | 4-(Dimethyl(hydroxy)silyl)butan-1-ol |

| 3. Workup | Hydrolysis of the silyl ether intermediate. | Protic Solvent | Butane-1,4-diol |

Transformations of the Carbon-Bromine Moiety

The 4-bromobutyl portion of the molecule behaves as a typical primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic substitution is a reaction where a nucleophile replaces the bromide leaving group. organic-chemistry.org For the primary alkyl bromide in this compound, the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is strongly favored. youtube.comyoutube.com The Sₙ1 mechanism is highly disfavored due to the instability of the primary carbocation that would need to form. youtube.com The Sₙ2' mechanism is not applicable as it requires an allylic system.

In the Sₙ2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside in a single, concerted step, leading to an inversion of configuration if the carbon were chiral. organic-chemistry.org This pathway is sensitive to steric hindrance, but the primary nature of the substrate makes it highly accessible. youtube.com A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of numerous functional groups.

Table 3: Representative Sₙ2 Reactions of the Bromobutyl Group

| Nucleophile | Reagent Example | Product Formed |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-((Dimethyl(phenyl)silyl)butan-1-ol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5-(Dimethyl(phenyl)silyl)pentanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | (4-Azidobutyl)(dimethyl)phenylsilane |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | (4-Ethoxybutyl)(dimethyl)phenylsilane |

| Grignard Reagent* | Phenylmagnesium Bromide (PhMgBr) | (4,4-Diphenylbutyl)(dimethyl)phenylsilane |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | (4-Iodobutyl)(dimethyl)phenylsilane |

*Alternatively, the Grignard reagent can be formed from this compound itself by reacting it with magnesium metal. youtube.com This organometallic intermediate can then react with various electrophiles.

Alkyl halides can undergo elimination reactions to form alkenes by removing a hydrogen atom and the halogen from adjacent carbon atoms. ucsb.edulibretexts.org For primary alkyl halides, the E2 (Elimination Bimolecular) mechanism is the relevant pathway. msu.edu

The E2 reaction competes directly with the Sₙ2 reaction. To favor elimination over substitution for a primary substrate, a strong, sterically hindered base is typically required. msu.edu Bases like potassium tert-butoxide (t-BuOK) are effective because their bulkiness hinders their ability to act as nucleophiles (attacking the carbon), making them more likely to act as bases (abstracting a proton). msu.edu The reaction proceeds in a single step where the base removes a proton from the carbon adjacent to the one bearing the bromine, simultaneously forming a double bond and ejecting the bromide ion.

Reaction Scheme: this compound + KOC(CH₃)₃ → (But-3-en-1-yl)(dimethyl)phenylsilane + KC(CH₃)₃OH + KBr

This transformation yields a terminal alkene, providing a route to introduce unsaturation at the end of the butyl chain.

Cross-Coupling Reactions of the Bromoalkyl Group (e.g., C(sp³)-C(sp³) Coupling)

The bromoalkyl moiety of this compound serves as an electrophilic partner in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The development of methods for C(sp³)-C(sp³) bond formation is a significant area of research, as it allows for the construction of complex molecular frameworks rich in saturated carbons, which are desirable in medicinal chemistry. nih.govprinceton.edu

These transformations are typically catalyzed by transition metals like nickel or palladium and involve the coupling of the alkyl bromide with an organometallic nucleophile. Common coupling partners include organozinc reagents (in Negishi couplings), organoboron compounds (in Suzuki-Miyaura couplings), and organomagnesium reagents (in Kumada couplings). Recent advancements have also utilized photoredox catalysis to facilitate these connections under mild conditions. nih.govdicp.ac.cn The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, specific ligands are often essential to promote the desired reactivity and prevent side reactions. nih.gov

The general scheme for such a reaction is: PhMe₂Si-(CH₂)₄-Br + R-M → PhMe₂Si-(CH₂)₄-R + M-Br (where R-M is an organometallic reagent)

| Coupling Partner (R-M) | Catalyst/Ligand | Solvent | Product (PhMe₂Si-(CH₂)₄-R) | Typical Yield |

|---|---|---|---|---|

| Alkylzinc Bromide (R-ZnBr) | Pd(OAc)₂ / SPhos | THF | (Alkyldimethyl)phenylsilane | Moderate to High |

| Alkyl-9-BBN | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane/H₂O | (Alkyldimethyl)phenylsilane | Good |

| Aryl Grignard (Ar-MgBr) | NiCl₂(dppp) | Ether | (Aryldimethyl)phenylsilane | Good to Excellent |

| Alkyltrifluoroborate (R-BF₃K) | NiCl₂(glyme) / dtbbpy / Ir-photocatalyst | DMF | (Alkyldimethyl)phenylsilane | Moderate to Good |

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation that replaces the bromine atom of the bromoalkyl group with a hydrogen atom. This process is useful for removing the halogen functionality after it has served its synthetic purpose. The reaction effectively converts this compound into Butyl(dimethyl)phenylsilane.

Several methods can achieve this transformation. A common laboratory-scale method involves free-radical reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Organosilanes, like triethylsilane, can also be used as reducing agents, often in combination with an acid, offering a less toxic alternative to tin hydrides. thermofishersci.in Catalytic hydrogenation, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), is another effective method.

| Reagent System | Reaction Type | Typical Conditions |

|---|---|---|

| Bu₃SnH, AIBN | Free Radical | Toluene (B28343), 80-110 °C |

| LiAlH₄ | Nucleophilic (Hydride) | THF or Et₂O, 0 °C to reflux |

| H₂, Pd/C | Catalytic Hydrogenation | Ethanol or Ethyl Acetate, rt, 1-5 atm H₂ |

| Zn, HCl | Metal-Acid Reduction | Ethanol, reflux |

Reactivity of the Phenyl Group

Electrophilic Aromatic Substitution Reactions

The phenyl group attached to the silicon atom can undergo electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The dimethylsilyl substituent (-SiMe₂(CH₂)₄Br) influences both the rate and regioselectivity of the substitution. Silyl groups are generally weak activating groups and are ortho, para-directing. scholaris.ca This directing effect arises from the ability of the silicon atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. lkouniv.ac.inkhanacademy.org

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org However, a competing reaction in silyl-substituted aromatics is ipso-substitution, where the electrophile replaces the silyl group itself. The outcome often depends on the nature of the electrophile and the reaction conditions.

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products |

| Acylation | RCOCl, AlCl₃ | para-acyl substituted product (often favored due to sterics) |

| Protodesilylation (ipso) | H⁺ (e.g., trifluoroacetic acid) | Benzene derivative (loss of silyl group) |

Functionalization via Palladium-Catalyzed Transformations

The carbon-silicon bond of the phenylsilyl group can be activated to participate in palladium-catalyzed cross-coupling reactions. This type of reaction, known as the Hiyama coupling, involves the reaction of an organosilane with an organic halide or triflate. soci.orgresearchgate.net The C-Si bond is typically inert, so an activating agent, usually a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a strong base, is required. thermofishersci.in The activator forms a hypervalent silicon species, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.

This methodology allows the phenyl group of this compound to be coupled with various aryl or vinyl electrophiles, providing a route to biaryls and stilbenes. The reaction is valued for its tolerance of many functional groups and the low toxicity of the silicon byproducts.

Synergistic Reactivity between Distal Functional Groups

Influence of Silicon on Bromoalkyl Reactivity

The silicon atom, despite being four carbons away from the bromine (a delta-position), can exert a subtle influence on the reactivity of the C-Br bond. While the well-documented β-silicon effect (stabilization of a carbocation at the β-position) is not directly operative here, long-range electronic effects can still play a role.

The silicon atom is more electropositive than carbon (electronegativity of ~1.90 vs. 2.55), leading to a C-Si bond that is polarized towards carbon. wikipedia.org This can result in a weak electron-donating inductive effect transmitted through the alkyl chain, which could slightly influence the polarity of the C-Br bond and its susceptibility to nucleophilic attack or oxidative addition in cross-coupling reactions. However, this effect is generally considered to be weak over a four-carbon chain.

Of potentially greater significance is the steric bulk of the dimethylphenylsilyl group. This group can influence the conformational preferences of the butyl chain, which may in turn affect the accessibility of the C-Br bond to reagents or catalysts in solution. In reactions involving intramolecular cyclization, the presence of the bulky silyl terminus could favor or disfavor certain cyclization pathways.

Influence of Bromoalkyl on Silicon Reactivity

The presence of a bromoalkyl chain, specifically a 4-bromobutyl group, in the structure of this compound introduces unique reactivity patterns that are not observed in simple alkyl(dimethyl)phenylsilanes. The influence of this functionalized alkyl chain on the silicon center is primarily dictated by the potential for intramolecular interactions and the electronic effects transmitted through the four-carbon spacer. While direct experimental studies on the specific reactivity of this compound are not extensively documented in publicly available literature, established principles of organosilane chemistry and intramolecular reaction dynamics allow for a detailed projection of its chemical behavior.

The primary mode through which the bromoalkyl group is expected to influence the reactivity at the silicon atom is via intramolecular cyclization. The four-carbon chain positions the bromine atom in a sterically favorable location to interact with the silicon center or a substituent on the silicon. Such intramolecular reactions are governed by the stability of the resulting cyclic transition states and products, with five- and six-membered rings being the most favored due to minimal ring strain.

In the case of this compound, an intramolecular nucleophilic substitution, where a nucleophilic species attacks the silicon center and the bromide ion acts as a leaving group in a subsequent or concerted step, could theoretically lead to the formation of a five-membered heterocyclic ring containing silicon. However, the silicon atom itself is not sufficiently nucleophilic to directly displace the bromide. Instead, the bromoalkyl chain can participate in reactions initiated by an external reagent.

For instance, under conditions that promote the formation of a carbanion on the alkyl chain, such as treatment with a strong base, the resulting nucleophilic carbon could potentially attack the silicon center, leading to the formation of a cyclic silane. However, the more plausible scenario involves the silicon center being attacked by a nucleophile, which could then be followed by an intramolecular reaction involving the bromoalkyl chain.

A significant aspect of the bromoalkyl group's influence is its role in neighboring group participation. wikipedia.orgdalalinstitute.com The bromine atom, with its lone pairs of electrons, can act as an internal nucleophile, potentially influencing the reactivity at a nearby electrophilic center. While the silicon atom in this compound is not strongly electrophilic, reactions that induce a positive charge or a partial positive charge on the silicon or adjacent atoms could be influenced by the presence of the bromine atom.

The electronic influence of the bromoalkyl group on the silicon center is generally considered to be minimal due to the insulating effect of the four-carbon polymethylene chain. The inductive effect of the bromine atom is unlikely to be significantly transmitted to the silicon atom, and therefore, a substantial alteration of the intrinsic reactivity of the Si-C or Si-Ph bonds due to electronic effects alone is not expected.

The reactivity of the C-Br bond itself is a key feature of this molecule. This bond can undergo typical reactions of alkyl halides, such as nucleophilic substitution or elimination. These transformations would, in turn, alter the influence of the alkyl chain on the silicon center. For example, conversion of the bromo group to a hydroxyl group would introduce the possibility of intramolecular hydrosilylation or the formation of silyl ethers.

Table 1: General Favorability of Intramolecular Ring Closure

| Ring Size | Relative Rate of Formation | Stability |

| 3 | Slow | Strained |

| 4 | Slow | Strained |

| 5 | Fast | Favorable |

| 6 | Fast | Favorable |

| 7 | Slow | Less Favorable |

This table illustrates the general kinetic and thermodynamic favorability for the formation of different ring sizes in intramolecular reactions, a key principle in predicting the cyclization behavior of this compound.

Applications and Functionalization Strategies in Advanced Chemical Research

Precursors in Organic Synthesis

The bifunctional nature of (4-Bromobutyl)(dimethyl)phenylsilane, possessing both a reactive alkyl halide and a tunable silicon center, allows for its application in the construction of intricate molecular frameworks.

Building Blocks for Complex Molecular Architectures

The general strategy for employing such building blocks involves a modular approach where pre-functionalized units are systematically assembled. The reactivity of the carbon-bromine bond allows for the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in the construction of complex organic molecules.

Stereoselective Synthesis of Organic Compounds

The application of this compound in stereoselective synthesis is an area that remains to be fully explored. In principle, the silyl (B83357) group could be utilized to direct the stereochemical outcome of reactions at or near the butyl chain. However, current literature does not provide specific examples of its use as a chiral auxiliary or a directing group in stereoselective transformations. The development of synthetic methodologies that leverage the steric and electronic properties of the dimethylphenylsilyl group to control stereochemistry would be a valuable addition to the field of organic synthesis.

Intermediates in Natural Product Synthesis

The synthesis of natural products often requires the use of specialized building blocks to construct complex and highly functionalized molecular skeletons. While there are no specific reports detailing the use of this compound as a key intermediate in the total synthesis of a natural product, its potential in this area is noteworthy. The butyl chain could be incorporated into the carbon framework of a natural product, and the silyl group could serve as a protecting group or a precursor for further functionalization. For instance, the phenyl group on the silicon could be modified, or the entire silyl group could be replaced with other functionalities through established silicon chemistry.

Development of Functional Materials and Polymers

The unique properties of organosilicon compounds make them attractive for the development of advanced materials. This compound can serve as a monomer or a surface modification agent to impart desired characteristics to polymers and surfaces.

Monomers for Organosilicon Polymerization

Organosilicon polymers, such as polysiloxanes and polysilanes, exhibit a range of desirable properties including thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common method for creating high molecular weight polymers, it can be incorporated as a functional co-monomer. The bromobutyl group can be used to introduce specific functionalities along the polymer chain, either before or after polymerization. For example, the bromo group could be converted to other functional groups through nucleophilic substitution, leading to polymers with tailored properties for specific applications.

Table 1: Potential Functionalization Reactions of the Bromobutyl Group in a Polymer Backbone

| Reagent | Resulting Functional Group | Potential Application |

| Sodium Azide | Azide | Click chemistry, further functionalization |

| Sodium Cyanide | Nitrile | Hydrolysis to carboxylic acid, reduction to amine |

| Amines | Secondary/Tertiary Amine | pH-responsive materials, metal chelation |

| Thiols | Thioether | Self-healing materials, gold surface attachment |

Surface Modification and Coating Applications

The modification of surfaces to alter their properties is crucial in many technological applications. Silane (B1218182) coupling agents are widely used for this purpose due to their ability to form stable bonds with inorganic substrates. This compound can be used to functionalize surfaces such as silica, glass, and metal oxides. The silane part of the molecule can react with surface hydroxyl groups to form a covalent bond, while the bromobutyl group is exposed and available for further reactions.

This surface-bound bromo group can then be used to graft other molecules or polymers onto the surface, creating a functional coating. For example, it can be used to create hydrophobic or hydrophilic surfaces, to attach biomolecules for biosensor applications, or to improve the adhesion between an inorganic substrate and an organic polymer matrix in composite materials.

Table 2: Potential Applications of Surfaces Modified with this compound

| Subsequent Reaction | Surface Property | Application |

| Grafting of polyethylene (B3416737) glycol (PEG) | Protein resistance, hydrophilicity | Biomedical implants, anti-fouling coatings |

| Attachment of fluorescent dyes | Fluorescence | Sensing and imaging |

| Immobilization of enzymes | Biocatalytic activity | Bioreactors, diagnostic assays |

| Polymerization from the surface | Polymer brushes | Lubrication, controlled adhesion |

Grafting and Cross-Linking Strategies in Polymer Science

There is no available information to suggest that "this compound" is utilized in polymer grafting or cross-linking strategies. General principles of polymer modification involve the use of compounds with reactive functional groups to create covalent bonds between polymer chains or to attach side chains to a polymer backbone. While the bromoalkyl and silane moieties of the subject compound could theoretically be involved in such reactions, no specific examples or research studies have been found to substantiate this.

Role in Coordination Chemistry and Catalysis

Exploration in Catalytic Systems (e.g., Ni-Catalyzed Processes)

No research has been found that details the role or exploration of "this compound" in any catalytic systems, including nickel-catalyzed processes. The exploration of new catalytic systems often involves screening various ligands and catalyst precursors to achieve desired reactivity and selectivity. The absence of any mention of this compound in the context of catalysis suggests it is not a recognized component in this field of research.

Specialized Applications in Chemical Sciences

Probes for Biological Systems and Imaging Agents

There is no information available to indicate that "this compound" has been used or investigated as a probe for biological systems or as an imaging agent. Such applications typically require molecules with specific properties, such as fluorescence, biocompatibility, and the ability to selectively bind to biological targets. No studies have been identified that attribute these properties to the compound .

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The current synthesis of (4-Bromobutyl)(dimethyl)phenylsilane often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways. Organosilanes are generally considered more eco-friendly than some of their counterparts, with lower volatility and reduced toxic emissions. The quest for chlorine-free routes in organosilicon synthesis is a significant trend in green chemistry.

Key areas for investigation include:

Catalytic C-H Silylation: Direct silylation of 1-bromobutane with a dimethylphenylsilane (B1631080) source using transition metal catalysis could offer a more atom-economical route, minimizing the use of pre-functionalized starting materials.

Hydrosilylation of Bromoalkenes: The reaction of dimethylphenylsilane with 4-bromo-1-butene (B139220), catalyzed by earth-abundant metals, presents a potentially greener alternative to Grignard-based syntheses.

Solvent-Free or Bio-based Solvent Systems: Exploring reactions under solvent-free conditions or in renewable solvents derived from biomass could significantly reduce the environmental footprint of the synthesis.

These approaches align with the broader goals of green chemistry to improve energy efficiency, reduce waste, and utilize renewable feedstocks. The development of such methods for this compound will enhance its appeal for large-scale industrial applications.

Exploration of Novel Reactivity and Transformation Pathways

The bromoalkyl and silyl (B83357) functionalities of this compound offer a rich playground for exploring novel chemical transformations. Future research is expected to move beyond simple nucleophilic substitution at the bromine-bearing carbon.

Potential Research Directions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Intramolecular Cyclization | Strong, non-nucleophilic bases | Cyclobutyl(dimethyl)phenylsilane |

| Palladium-Catalyzed Cross-Coupling | Alkenes, alkynes, or organometallic reagents with a palladium catalyst | Functionalized butylphenylsilanes |

| Reductive Silylation | Reducing agents in the presence of an electrophile | Silyl-functionalized cyclic compounds |

| Radical Cyclization | Radical initiators (e.g., AIBN) and a radical acceptor | Silicon-containing heterocyclic systems |

The exploration of these and other novel reaction pathways will expand the synthetic utility of this compound, providing access to a wider range of complex organosilicon compounds with potentially valuable properties.

Expansion into Bio-Inspired and Supramolecular Systems

The biocompatibility and unique chemical properties of organosilicon compounds make them attractive for applications in bio-inspired and supramolecular chemistry. The this compound molecule can be strategically incorporated into larger, self-assembling systems.

Emerging Opportunities:

Amphiphile Synthesis: Modification of the bromobutyl group with a hydrophilic head group could lead to the formation of novel surfactants and amphiphiles that self-assemble into micelles, vesicles, or liquid crystals. These could find applications in drug delivery and materials templating.

Surface Modification: The silane (B1218182) moiety can be used to anchor the molecule to silica-based surfaces, while the bromobutyl group can be further functionalized to create bio-interactive or stimuli-responsive surfaces. This could be applied in the development of biosensors, chromatography stationary phases, and smart coatings.

Building Blocks for Supramolecular Cages and Polymers: Through carefully designed reactions, this compound can serve as a rigid or flexible component in the construction of complex supramolecular architectures with tailored host-guest properties.

The integration of this compound into such systems will be driven by the desire to create functional materials with properties inspired by biological systems.

Advanced Computational Design for New Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new materials and applications. For this compound, computational studies can accelerate research and development in several key areas.

Table of Computational Approaches and Their Potential Applications:

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and calculating electronic structures to understand reactivity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of self-assembled structures derived from the compound, such as micelles or bilayers, to understand their stability and dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or toxicity of derivatives of this compound to guide the design of new therapeutic agents or safer materials. |

By leveraging these computational tools, researchers can screen potential applications and optimize the molecular design for specific functions before embarking on extensive experimental work, saving time and resources.

Integration into Multidisciplinary Research Platforms

The versatility of this compound makes it an ideal candidate for integration into multidisciplinary research platforms that bridge chemistry, materials science, and biology.

Potential Multidisciplinary Applications:

Materials Science: As a precursor for hybrid organic-inorganic materials, such as silsesquioxanes, with applications in coatings, resins, and nanocomposites. The phenyl group can enhance thermal stability, while the butyl chain provides flexibility.

Nanotechnology: For the functionalization of nanoparticles (e.g., gold, silica, quantum dots) to improve their dispersibility, biocompatibility, and targeting capabilities in biomedical imaging and therapy.

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The silicon atom can improve the metabolic stability and pharmacokinetic properties of bioactive molecules.

The successful integration of this compound into these diverse fields will require collaboration between chemists, materials scientists, engineers, and biologists to fully realize its potential in creating innovative technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.